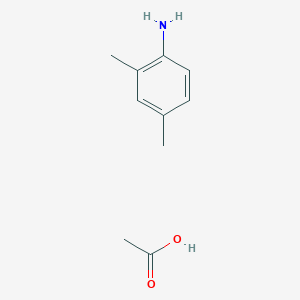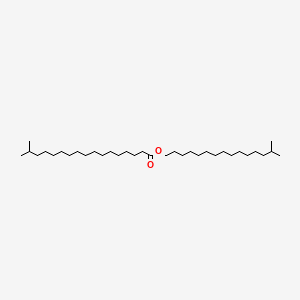
2-(4-butoxybutoxy)-N-(2-pyrrolidin-1-ylethyl)benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(4-butoxybutoxy)-N-(2-pyrrolidin-1-ylethyl)benzamide is a complex organic compound characterized by its unique structure, which includes a benzamide core substituted with butoxybutoxy and pyrrolidinyl ethyl groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-butoxybutoxy)-N-(2-pyrrolidin-1-ylethyl)benzamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common approach is to first synthesize the butoxybutoxy benzamide derivative, followed by the introduction of the pyrrolidinyl ethyl group through a nucleophilic substitution reaction. The reaction conditions often require the use of organic solvents, catalysts, and controlled temperatures to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods aim to optimize reaction efficiency, reduce production costs, and ensure consistent quality. The use of advanced purification techniques, such as chromatography and crystallization, is essential to obtain the final product with the desired specifications.
化学反应分析
Types of Reactions
2-(4-butoxybutoxy)-N-(2-pyrrolidin-1-ylethyl)benzamide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can result in the formation of various substituted benzamide derivatives.
科学研究应用
Chemistry
In chemistry, 2-(4-butoxybutoxy)-N-(2-pyrrolidin-1-ylethyl)benzamide is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids. It may serve as a probe for investigating enzyme mechanisms or as a ligand for receptor binding studies.
Medicine
In medicine, this compound is explored for its potential therapeutic properties. It may exhibit activity against certain diseases or conditions, making it a candidate for drug development and pharmacological studies.
Industry
In the industrial sector, this compound may be used as an intermediate in the production of pharmaceuticals, agrochemicals, and specialty chemicals. Its unique properties can enhance the performance and efficiency of various industrial processes.
作用机制
The mechanism of action of 2-(4-butoxybutoxy)-N-(2-pyrrolidin-1-ylethyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and triggering a cascade of biochemical events. The exact pathways involved depend on the specific application and the biological context in which the compound is used.
相似化合物的比较
Similar Compounds
- BENZAMIDE, o-(4-METHOXYMETHOXY)-N-(2-(1-PYRROLIDINYL)ETHYL)
- BENZAMIDE, o-(4-ETHOXYETHOXY)-N-(2-(1-PYRROLIDINYL)ETHYL)
- BENZAMIDE, o-(4-PROPOXYPROPOXY)-N-(2-(1-PYRROLIDINYL)ETHYL)
Uniqueness
2-(4-butoxybutoxy)-N-(2-pyrrolidin-1-ylethyl)benzamide stands out due to its specific substitution pattern, which imparts unique chemical and physical properties. These properties may enhance its reactivity, stability, and potential applications compared to similar compounds. The butoxybutoxy group, in particular, may confer additional hydrophobicity and steric effects, influencing the compound’s behavior in various environments.
属性
CAS 编号 |
95001-09-5 |
|---|---|
分子式 |
C21H34N2O3 |
分子量 |
362.5 g/mol |
IUPAC 名称 |
2-(4-butoxybutoxy)-N-(2-pyrrolidin-1-ylethyl)benzamide |
InChI |
InChI=1S/C21H34N2O3/c1-2-3-16-25-17-8-9-18-26-20-11-5-4-10-19(20)21(24)22-12-15-23-13-6-7-14-23/h4-5,10-11H,2-3,6-9,12-18H2,1H3,(H,22,24) |
InChI 键 |
YETMQXNJTBODLN-UHFFFAOYSA-N |
SMILES |
CCCCOCCCCOC1=CC=CC=C1C(=O)NCCN2CCCC2 |
规范 SMILES |
CCCCOCCCCOC1=CC=CC=C1C(=O)NCCN2CCCC2 |
Key on ui other cas no. |
95001-09-5 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















